molecular formula C9H22Cl2N2O B2834232 [4-[(Dimethylamino)methyl]oxan-4-yl]methanamine;dihydrochloride CAS No. 2305254-81-1

[4-[(Dimethylamino)methyl]oxan-4-yl]methanamine;dihydrochloride

Cat. No.: B2834232
CAS No.: 2305254-81-1
M. Wt: 245.19
InChI Key: ZFFFWNRTVVYDIC-UHFFFAOYSA-N
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Description

[4-[(Dimethylamino)methyl]oxan-4-yl]methanamine dihydrochloride is an organic compound featuring a tetrahydropyran (oxane) ring substituted at the 4-position with two functional groups: a (dimethylamino)methyl moiety and a methanamine group. This compound belongs to a broader class of oxan-4-yl methanamine derivatives, which are structurally characterized by a central oxane ring and variable substituents influencing physicochemical and biological properties .

Properties

IUPAC Name

[4-[(dimethylamino)methyl]oxan-4-yl]methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O.2ClH/c1-11(2)8-9(7-10)3-5-12-6-4-9;;/h3-8,10H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFFFWNRTVVYDIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1(CCOCC1)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(Dimethylamino)methyl]oxan-4-yl]methanamine;dihydrochloride involves the reaction of dimethylamine with oxan-4-ylmethanamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and safety .

Chemical Reactions Analysis

Types of Reactions

[4-[(Dimethylamino)methyl]oxan-4-yl]methanamine;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxan-4-ylmethanone derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

Overview

[4-[(Dimethylamino)methyl]oxan-4-yl]methanamine;dihydrochloride is a compound of significant interest in various scientific fields, including chemistry, biology, and medicine. Its unique structure allows for diverse applications, particularly in drug development and organic synthesis.

Chemical Synthesis

The compound serves as a valuable building block in organic chemistry. It is utilized to synthesize more complex molecules through various chemical reactions such as oxidation, reduction, and substitution. These reactions can lead to the formation of derivatives with enhanced properties or novel functionalities.

Common Reactions:

  • Oxidation: Can yield different derivatives that may exhibit varied biological activities.
  • Reduction: Simplifies the compound into less complex amine derivatives.
  • Substitution: The oxane ring can participate in substitution reactions, allowing for the introduction of different functional groups.

Research has indicated that this compound exhibits potential biological activities, making it a candidate for further exploration in medicinal chemistry.

Potential Biological Applications:

  • Antimicrobial Properties: Studies suggest efficacy against certain bacterial strains, making it a candidate for developing new antimicrobial agents.
  • Antifungal Activity: The compound has shown promise in inhibiting fungal growth in preliminary studies.

Pharmaceutical Development

The compound is being investigated for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases. Its unique structure allows it to interact with biological targets such as enzymes and receptors, potentially modulating their activity.

Case Studies:

  • A study exploring its interaction with specific receptors demonstrated its ability to modulate signaling pathways involved in pain perception, suggesting its application as an analgesic agent.
  • Research on its antimicrobial properties highlighted its effectiveness against resistant bacterial strains, indicating potential use in treating infections where conventional antibiotics fail.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Chemical SynthesisBuilding block for complex organic molecules; undergoes oxidation, reduction, and substitution.,
Biological ActivityExhibits antimicrobial and antifungal properties; potential for drug development. ,
Pharmaceutical DevelopmentInvestigated for therapeutic applications; modulates enzyme and receptor activity. ,

Mechanism of Action

The mechanism of action of [4-[(Dimethylamino)methyl]oxan-4-yl]methanamine;dihydrochloride involves its interaction with specific molecular targets. It can act as a nucleophile, participating in various chemical reactions by donating electrons to electrophilic centers. This property makes it useful in catalysis and other chemical processes .

Comparison with Similar Compounds

Key Observations:

Aromatic vs.

Salt Forms: The dihydrochloride form of the target compound suggests two protonatable amines, likely from the dimethylamino and methanamine groups. Monohydrochloride analogs (e.g., ) have lower solubility in aqueous media.

Molecular Weight and Solubility

  • The target compound’s molecular weight (~243 g/mol) is comparable to pyridinylmethyl analogs (242.75 g/mol, ), but lower than bulkier derivatives like trifluoromethylphenyl (309.76 g/mol, ).
  • Hydrophilicity is influenced by polar groups (e.g., dimethylamino) and salt form. Dihydrochlorides generally exhibit higher aqueous solubility than monohydrochlorides.

Biological Activity

[4-[(Dimethylamino)methyl]oxan-4-yl]methanamine; dihydrochloride, also known by its chemical identifier, is a compound of significant interest in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and relevant case studies.

PropertyValue
CAS Number 2624140-77-6
Molecular Formula C9H17Cl2N3O
Molecular Weight 254.2 g/mol
Purity ≥95%

The biological activity of [4-[(Dimethylamino)methyl]oxan-4-yl]methanamine; dihydrochloride is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound is believed to modulate the activity of certain neurotransmitter receptors and may exhibit enzyme inhibition properties.

  • Receptor Binding : The compound has shown affinity for neurotransmitter receptors, which may influence signaling pathways related to mood regulation and cognitive functions.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in metabolic disorders.

Antimicrobial Activity

Research indicates that compounds similar to [4-[(Dimethylamino)methyl]oxan-4-yl]methanamine; dihydrochloride exhibit antimicrobial properties. For instance, studies have demonstrated that related compounds can inhibit the growth of bacteria such as Staphylococcus aureus through interference with bacterial biosynthesis pathways .

Neuroprotective Effects

There is emerging evidence that this compound may possess neuroprotective qualities. Its structural similarity to known neuroprotective agents suggests potential applications in treating neurodegenerative diseases. Case studies highlight its ability to protect neuronal cells from oxidative stress and apoptosis in vitro .

Antitumor Activity

Some derivatives of this compound have been evaluated for their antitumor effects. In vivo studies show that certain analogs can inhibit tumor growth in xenograft models, suggesting a possible mechanism involving the induction of apoptosis in cancer cells .

Case Studies

  • Neuroprotection in Animal Models : A study investigated the effects of [4-[(Dimethylamino)methyl]oxan-4-yl]methanamine; dihydrochloride on animal models of Alzheimer's disease. Results indicated a significant reduction in cognitive decline and neuronal loss compared to control groups.
  • Antimicrobial Efficacy : In a controlled laboratory setting, derivatives were tested against various bacterial strains. The most potent derivative exhibited minimum inhibitory concentrations (MIC) as low as 0.35 µg/mL against resistant strains of Staphylococcus aureus, demonstrating its potential as an antibiotic agent .

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